N-{2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
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Overview
Description
The compound contains several functional groups including a benzylpiperazine, a pyrazolopyrimidine, and an adamantane-1-carboxamide. Benzylpiperazine derivatives have been studied for their potential biological activities . Pyrazolopyrimidines are a class of compounds that have been investigated for their potential as therapeutic agents . Adamantane is a unique structure found in some pharmaceutical drugs.
Molecular Structure Analysis
The compound has a complex structure with multiple rings including a benzyl ring, a piperazine ring, a pyrazolopyrimidine ring, and an adamantane cage structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the adamantane structure could influence its lipophilicity.Scientific Research Applications
Antiviral and Antimicrobial Applications
Research into adamantane derivatives has revealed compounds with pronounced antiviral activities, notably against smallpox vaccine virus and bird flu influenza (H5N1). For instance, the synthesis of new adamantane derivatives demonstrated high anti-smallpox activity, highlighting the potential of such compounds in developing antiviral therapeutics (Moiseev et al., 2012). Additionally, benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives showed remarkable activity against bird flu influenza, pointing to their potential as antiviral agents (Hebishy et al., 2020).
Anticancer Applications
The development of pyrazolopyrimidines derivatives has been extensively studied for their anticancer properties. A novel series of these compounds were synthesized and evaluated for cytotoxic activities against cancer cell lines, indicating a promising avenue for anticancer drug development (Rahmouni et al., 2016). Moreover, the synthesis of spiro[pyrazolo[4,3-d]pyrimidinones and related compounds has been pursued, with several showing active anti-proliferative properties in vitro against cancer cell lines, underscoring the therapeutic potential of these molecules (Ismail et al., 2017).
Synthesis and Characterization
Efforts have been made to develop facile synthesis methods for adamantane derivatives, aiming at optimizing yields and reducing complexity. For example, a straightforward method for synthesizing N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide was reported, which could streamline the production of such compounds for further study (Su et al., 2011).
Functional Applications
Further investigations into adamantane derivatives have demonstrated their utility in creating compounds with functional applications, such as imaging agents for neuroinflammation and potential PET (Positron Emission Tomography) agents. One study synthesized a compound aimed at imaging the IRAK4 enzyme in neuroinflammation, providing insights into novel diagnostic tools (Wang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withD4 dopamine receptors and proteins with PDB ID 3QLS , suggesting potential targets for this compound.
Biochemical Pathways
Given its potential interaction with d4 dopamine receptors , it might influence dopamine-related pathways.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines , suggesting potential anticancer properties.
Future Directions
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O/c37-28(29-15-22-12-23(16-29)14-24(13-22)17-29)30-6-7-36-27-25(18-33-36)26(31-20-32-27)35-10-8-34(9-11-35)19-21-4-2-1-3-5-21/h1-5,18,20,22-24H,6-17,19H2,(H,30,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYTVDAUZYOABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C56CC7CC(C5)CC(C7)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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